Product packaging for 4-Fluoro-4-deoxy-epiinositol(Cat. No.:)

4-Fluoro-4-deoxy-epiinositol

Cat. No.: B15124735
M. Wt: 182.15 g/mol
InChI Key: PDTJJYSBSOKEOY-UHFFFAOYSA-N
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Description

Significance of Inositol (B14025) and Cyclitol Derivatives in Cellular Processes

Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, with myo-inositol being the most abundant and biologically significant in eukaryotes. nih.govresearchgate.net These compounds are fundamental to a vast array of cellular functions. Phosphorylated derivatives of myo-inositol, known as inositol phosphates, act as crucial second messengers in intracellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and survival. mdpi.comontosight.ai For instance, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and activate protein kinase C, respectively. ontosight.ai

Beyond their role in signaling, inositol derivatives are integral components of cell membranes, contribute to osmoregulation, and are involved in mRNA export and chromatin remodeling. nih.gov Their importance is underscored by the association of abnormal inositol metabolism with various diseases, highlighting their therapeutic potential. nih.govresearchgate.net

Rationale for Fluorine Substitution in Inositol Analogues within Academic Research

However, the electronic properties of the C-F bond are vastly different from those of a C-OH bond. The high electronegativity of fluorine imparts a significant dipole moment and can alter the acidity of neighboring protons. Crucially, the C-F bond is significantly more stable than the C-O bond and is not susceptible to phosphorylation, a key step in inositol metabolism. nih.gov This metabolic stability allows fluorinated inositols to act as probes to study the function of specific enzymes or as inhibitors of metabolic pathways. nih.gov By selectively blocking certain metabolic steps, researchers can dissect complex signaling cascades and elucidate the roles of individual inositol phosphate (B84403) species. epa.govnih.gov

Stereochemical Context of epi-Inositol and its Fluorinated Derivatives

Inositols possess a rich stereochemical diversity, with nine possible stereoisomers. Epi-inositol is a stereoisomer of myo-inositol, differing in the axial or equatorial orientation of its hydroxyl groups. nist.gov Specifically, epi-inositol has a single plane of symmetry passing through the C3 and C6 atoms. yale.edu This distinct three-dimensional arrangement of hydroxyl groups is critical for its recognition and interaction with enzymes and protein binding domains.

The introduction of a fluorine atom at a specific position, such as the C4 position to create 4-fluoro-4-deoxy-epi-inositol, further refines the stereochemical and electronic profile of the molecule. The position and stereochemistry of the fluorine atom are paramount, as they dictate which enzymes the analogue will interact with and how it will perturb the native biological pathways. The synthesis of such fluorinated derivatives requires precise stereochemical control to ensure the desired configuration is obtained. acs.org

Overview of 4-Fluoro-4-deoxy-epiinositol in Contemporary Research Paradigms

4-Fluoro-4-deoxy-epi-inositol is a synthetic fluorinated cyclitol that has emerged as a valuable tool in contemporary research. Its design is predicated on the principles of fluorine substitution to create a metabolically stable analogue of epi-inositol. While research on this specific compound is not as extensive as that for fluorinated derivatives of myo-inositol, its utility lies in its potential to selectively probe or inhibit pathways involving epi-inositol or its phosphorylated forms.

Current research paradigms leverage such fluorinated analogues to investigate the intricacies of inositol phosphate metabolism and signaling. epa.gov They are employed to study enzyme kinetics, map binding site topographies, and as potential therapeutic agents that can modulate aberrant signaling pathways. The study of compounds like 4-fluoro-4-deoxy-epi-inositol contributes to a deeper understanding of the "inositol code," the complex interplay of inositol phosphate isomers and their specific cellular functions.

Interactive Data Table: Properties of Inositol Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Feature
myo-InositolC₆H₁₂O₆180.16Most common isomer in eukaryotes. nih.gov
epi-InositolC₆H₁₂O₆180.16Epimer of myo-inositol. nist.gov
scyllo-InositolC₆H₁₂O₆180.16All hydroxyl groups are equatorial.
D-chiro-InositolC₆H₁₂O₆180.16Chiral isomer involved in insulin (B600854) signaling. nih.gov
L-chiro-InositolC₆H₁₂O₆180.16Enantiomer of D-chiro-inositol.
neo-InositolC₆H₁₂O₆180.16Found in insects and protozoa. nih.gov
allo-InositolC₆H₁₂O₆180.16Possesses a plane of symmetry. yale.edu
muco-InositolC₆H₁₂O₆180.16Has a plane of symmetry. yale.edu
cis-InositolC₆H₁₂O₆180.16Achiral with no chirotopic carbons. yale.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO5 B15124735 4-Fluoro-4-deoxy-epiinositol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluorocyclohexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTJJYSBSOKEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)F)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Investigations and Molecular Mechanisms of Action

Impact on Cellular Signaling Cascades

The influence of 4-Fluoro-4-deoxy-epiinositol on cellular signaling cascades remains an area with limited investigation. The parent compound, epi-inositol, has been studied in the context of the phosphoinositide signaling pathway, which is crucial for various cellular functions. For instance, epi-inositol was found to be less potent than myo-inositol in reversing the effects of lithium on certain neurological pathways in rats. nih.gov However, the introduction of a fluorine atom in the 4-position of the inositol (B14025) ring would significantly alter the molecule's electronic properties and steric interactions, meaning the biological activities of epi-inositol cannot be directly extrapolated to its fluorinated analog.

Perturbation of Intracellular Calcium Dynamics

There is currently no specific research data available that describes how this compound perturbs intracellular calcium dynamics. The inositol trisphosphate (IP3) signaling pathway is a primary mechanism for regulating intracellular calcium release from internal stores. nih.govnih.gov This pathway is initiated by the production of inositol 1,4,5-trisphosphate, which then binds to its receptors on the endoplasmic reticulum, triggering calcium release. nih.govnih.gov While inhibitors of inositol monophosphatase, an enzyme in the phosphoinositide cycle, can affect calcium-dependent processes, there is no evidence to date linking this compound to this or any other mechanism of calcium regulation. nih.gov

Influence on Cell Proliferation and Growth Control Mechanisms

Similarly, there is a lack of published research on the influence of this compound on cell proliferation and growth control mechanisms. While some fluorinated sugar analogs, such as 4-deoxy-4-fluoro-D-glucose, have been shown to inhibit the growth of organisms like Escherichia coli, these findings are in a different biological context and involve a different class of sugar. nih.gov The mechanisms by which a specific fluorinated inositol like this compound might affect mammalian cell cycle progression, apoptosis, or other growth-related pathways have not been elucidated.

Further research is required to determine the specific biochemical profile and therapeutic potential of this compound.

Biological Applications and Pre Clinical Research Models

Studies in Microbial and Parasitic Systems

Inositol (B14025) and its derivatives are crucial for the survival and proliferation of many microorganisms and parasites. These organisms utilize inositol for the synthesis of essential molecules like phosphatidylinositol and glycosylphosphatidylinositol (GPI) anchors. Consequently, analogs like 4-Fluoro-4-deoxy-epiinositol represent a promising avenue for the development of novel anti-parasitic agents.

Research has demonstrated that fluorinated analogs of myo-inositol exhibit anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov Studies have shown that these analogs can inhibit the proliferation of both the epimastigote (insect stage) and amastigote (intracellular mammalian stage) forms of the parasite. nih.gov The mechanism of this anti-parasitic action is believed to be linked to the disruption of inositol metabolism, which is essential for the parasite's growth and replication. nih.govnih.govmdpi.com While direct studies on this compound are limited, the activity of other fluorinated inositols suggests its potential as a trypanocidal agent.

**Table 1: Effects of Fluorinated Inositol Analogues on *Trypanosoma cruzi***

Fluorinated Inositol Analogue Effect on T. cruzi Proliferation Impact on Inositol Metabolism Reference
Fluorinated myo-inositol analogues Inhibition of epimastigote and amastigote replication Inhibition of [3H]-myo-inositol incorporation into phosphoinositides nih.gov

Parasites like T. cruzi possess specific transport systems to acquire inositol from their host. mdpi.com These transport systems are potential targets for therapeutic intervention. Fluorinated inositol analogs can be used as tools to study these transporters. By competing with natural inositol for uptake, these compounds can help to characterize the specificity and kinetics of the transport systems. nih.gov Understanding these parasite-specific systems could lead to the design of inhibitors that selectively block inositol uptake in the parasite without affecting the host cells.

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of protozoan parasites, including T. cruzi. These GPI-anchored proteins are often crucial for the parasite's infectivity, survival within the host, and interaction with the host's immune system. The biosynthesis of GPI anchors is a multi-step process that begins with the transfer of N-acetylglucosamine to phosphatidylinositol. As inositol is a fundamental component of the GPI anchor, its fluorinated analogs have the potential to disrupt this pathway. By being incorporated into the early stages of GPI biosynthesis, this compound could act as a chain terminator, preventing the completion of the GPI anchor and thereby inhibiting the expression of essential surface proteins in the parasite. The disruption of inositol phosphorylceramide (IPC) synthase, an enzyme involved in the biosynthesis of another inositol-containing sphingolipid, has been shown to impair the differentiation and infectivity of T. cruzi. This highlights the vulnerability of inositol-related metabolic pathways in this parasite.

Research in Glycosaminoglycan Biosynthesis Modulation

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are key components of proteoglycans. They play critical roles in cell signaling, tissue development, and various disease processes. The ability to selectively modulate GAG biosynthesis is therefore of significant interest in biomedical research.

Fluorinated sugar analogs have emerged as valuable tools for the selective inhibition of GAG biosynthesis. Specifically, compounds like 4-fluoro-N-acetyl-glucosamine have been shown to inhibit the synthesis of heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS)/dermatan sulfate (DS). nih.gov The proposed mechanism involves the metabolic conversion of the fluorinated sugar into a nucleotide sugar donor, which is then recognized by the enzymes responsible for GAG chain elongation. The presence of the fluorine atom at a critical position prevents the subsequent addition of sugar residues, effectively terminating the growing GAG chain. nih.gov While direct studies on this compound are not extensively reported, its structural similarity to other active fluorinated sugars suggests it could act as a selective inhibitor of HS and CS/DS biosynthesis.

Table 2: Inhibition of Glycosaminoglycan Synthesis by Fluorinated Sugar Analogs

Fluorinated Sugar Analogue Targeted Glycosaminoglycan Proposed Mechanism of Inhibition Reference
4-fluoro-N-acetyl-glucosamine Heparan Sulfate (HS) Chain termination after incorporation nih.gov
4-fluoro-N-acetyl-glucosamine Chondroitin Sulfate (CS) Inhibition of UDP-N-acetylglucosamine 4-epimerase nih.gov

By selectively inhibiting the synthesis of specific GAGs, fluorinated sugar analogs, potentially including this compound, can be used as chemical probes to elucidate the biological functions of proteoglycans in various model organisms. This approach allows researchers to study the consequences of reduced GAG levels in a controlled manner, providing insights into the roles of heparan sulfate and chondroitin sulfate in development, cell signaling, and disease pathogenesis. This chemical biology approach offers a powerful alternative to genetic knockout studies, as it can provide temporal control over the inhibition of GAG biosynthesis.

Investigations in Neurodegenerative Research Models

There is currently no available research specifically detailing the interaction of this compound with amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Similarly, studies focused on monitoring the uptake and transport of this specific compound in brain tissue models have not been identified.

Applications in Cancer Biology Research

In the realm of cancer biology, there is a lack of published data on the use of this compound for assessing inositol uptake in tumor cell models. Consequently, its evaluation as a potential radiotracer for Positron Emission Tomography (PET) imaging in oncology is also not documented in existing research.

Advanced Analytical and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-Fluoro-4-deoxy-epiinositol. Both ¹H and ¹⁹F NMR are pivotal in confirming the stereochemistry and regiochemistry of the fluorination step during its synthesis.

In the synthesis of related fluorinated carbohydrates, NMR analysis is used to confirm the configuration of the fluorine substituent. For instance, in the synthesis of 4'-deoxy-4'-fluoro neamine (B104775) derivatives, NMR analysis of the acetylated product was crucial to evidence the inversion of configuration at the C-4' position following treatment with diethylaminosulfur trifluoride (DAST). rsc.org Similarly, for epimeric 4-deoxy-4-fluoro carbohydrates, NMR characterization is essential to confirm the stereoselectivity of the fluorination step. nih.gov The coupling constants between adjacent protons (³JHH) and between protons and the fluorine atom (³JHF and ²JHF) provide detailed conformational information of the cyclohexane (B81311) ring.

Key NMR parameters for the structural elucidation of fluorinated inositol (B14025) derivatives often include:

¹H NMR: Chemical shifts of the ring protons are influenced by the electronegativity of the fluorine atom. The proton attached to the same carbon as the fluorine (H-4) will exhibit a characteristic splitting pattern due to coupling with the fluorine atom.

¹⁹F NMR: The chemical shift of the fluorine atom provides direct evidence of its chemical environment. In the case of 4′-substituted-2′-deoxy-2′-α-fluoro nucleoside analogs, ¹⁹F NMR data, such as a doublet of triplets with specific coupling constants, is reported for structural confirmation. nih.gov

¹³C NMR: The carbon atom bonded to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of fluorination.

The following table provides an example of typical NMR data that could be expected for a fluorinated carbohydrate, illustrating the type of information gathered.

NucleusChemical Shift (ppm)Coupling Constants (Hz)Assignment
¹H4.5 - 5.0ddd, JHF ≈ 48, JHH ≈ 10, JHH ≈ 4H-4
¹⁹F-190 to -210-F-4
¹³C85 - 95d, ¹JCF ≈ 180-200C-4

This table is illustrative and actual values for this compound would require experimental determination.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Derivative Separation

Chromatographic methods are fundamental for the purification of this compound and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation of inositol isomers and their derivatives. researchgate.net

Various HPLC methods have been developed for the analysis of inositols. One such method utilizes a cation-exchange resin in the calcium form with water as the mobile phase, coupled with pulsed amperometric detection for sensitive quantification. capes.gov.br This technique has been shown to resolve all eight inositol isomers, demonstrating its power in separating closely related compounds. researchgate.net For fluorinated derivatives, reversed-phase HPLC is also commonly employed, often with mass spectrometric detection (LC-MS) to provide molecular weight information of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, typically used after derivatization of the polar hydroxyl groups to increase volatility. Silylation is a common derivatization method for carbohydrates. The retention time in the gas chromatogram provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum aids in its identification. nih.gov

The purity of a synthesized batch of this compound can be accurately determined using these chromatographic techniques. The presence of impurities, such as starting materials or diastereomeric byproducts, can be identified and quantified.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a crucial technique for the definitive identification of this compound by providing its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the elemental formula and confirming the presence of fluorine. nih.gov

In the context of studying its biological role, MS-based metabolite profiling can be employed. Techniques like LC-MS/MS are highly sensitive and can be used to detect and quantify this compound and its potential metabolites in complex biological samples. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides structural information that can be used to identify the molecule and distinguish it from other isomers. For instance, in the analysis of inositol phosphates, tandem mass spectrometry (MS-MS) reveals characteristic fragmentation patterns. nih.gov

The table below shows hypothetical mass spectrometry data for this compound.

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI+[M+H]⁺Molecular ion plus a proton
ESI+[M+Na]⁺Molecular ion plus a sodium adduct
ESI-[M-H]⁻Molecular ion minus a proton

This table is illustrative and actual values would depend on the experimental conditions.

Spectroscopic Analysis of Intermolecular and Intramolecular Interactions (e.g., OH···F Hydrogen Bonding)

The introduction of a fluorine atom into the inositol ring system can significantly influence its conformational preferences and intermolecular interactions due to the potential for hydrogen bonding. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor.

The presence and strength of intramolecular OH···F hydrogen bonds can be investigated using a combination of spectroscopic techniques and theoretical calculations. Infrared (IR) spectroscopy can provide evidence for hydrogen bonding through shifts in the stretching frequencies of the hydroxyl groups involved in such interactions.

NMR spectroscopy is also a powerful tool for studying hydrogen bonding. The formation of an intramolecular hydrogen bond can lead to a downfield shift of the proton involved in the bond. Furthermore, through-space coupling between the hydroxyl proton and the fluorine atom (¹hJHF) can sometimes be observed, providing direct evidence of their close proximity. nih.gov

Future Directions and Emerging Research Avenues for 4 Fluoro 4 Deoxy Epiinositol

Rational Design and Synthesis of Novel Fluorinated Inositol (B14025) Analogues with Tuned Biological Specificity

The future of fluorinated inositol research lies in the ability to move beyond serendipitous discovery towards the rational design of analogues with precisely tuned biological activities. This involves a deep understanding of how the strategic placement of fluorine atoms influences the conformation, electronics, and ultimately, the biological function of the inositol scaffold.

The synthesis of fluorinated inositols often involves specialized reagents and techniques. For instance, the use of diethylaminosulfur trifluoride (DAST) is a common method for fluoro-de-hydroxylation, typically resulting in an inversion of stereochemistry. nih.gov Other fluorinating agents like potassium hydrogen difluoride (KHF2) are employed for tasks such as epoxide opening. acs.org The development of new synthetic methodologies will be crucial for accessing a wider diversity of fluorinated inositol analogues. This includes exploring novel fluorinating reagents and refining existing methods to achieve greater control over regioselectivity and stereoselectivity. rsc.orgacs.org

A key aspect of rational design is the concept of isosteric replacement, where a hydroxyl group is replaced by a fluorine atom. Due to fluorine's similar size to a hydroxyl group and its high electronegativity, this substitution can lead to analogues with altered but potentially beneficial biological properties. researchgate.net The goal is to create molecules that can act as probes to study biological pathways or as potential therapeutic agents with enhanced metabolic stability and bioavailability. nih.govnih.gov The design of these novel analogues will be heavily influenced by their intended biological target. For example, analogues designed to inhibit specific kinases in the phosphatidylinositol pathway will require different structural features than those intended to act as antagonists for inositol-dependent receptors. nih.gov

Elucidation of Comprehensive Structure-Activity Relationships for Targeted Therapeutic Development

A thorough understanding of the structure-activity relationships (SAR) of fluorinated inositols is paramount for the development of targeted therapeutics. SAR studies aim to correlate the specific structural features of a molecule with its biological activity. nih.govnih.govnih.gov For 4-Fluoro-4-deoxy-epiinositol and its derivatives, this involves systematically modifying the structure and assessing the impact on its interaction with biological targets.

Key questions to be addressed in SAR studies include:

How does the position and stereochemistry of the fluorine atom affect binding affinity and selectivity for different enzymes and receptors?

What is the influence of additional modifications to the inositol ring on biological activity?

Can the introduction of fluorine improve pharmacokinetic properties such as metabolic stability and cell permeability? acs.org

For instance, studies on other fluorinated compounds have shown that the introduction of fluorine can significantly enhance inhibitory effects. nih.gov However, the effects can be complex, with some fluorinated analogues showing reduced activity compared to their non-fluorinated counterparts. nih.gov Therefore, a comprehensive SAR analysis, involving the synthesis and biological evaluation of a focused library of analogues, is essential to identify the key structural determinants for potent and selective activity. johnshopkins.edumdpi.com This knowledge will be instrumental in guiding the optimization of lead compounds for therapeutic development.

Integration of Computational Chemistry with Experimental Approaches in Fluorinated Carbohydrate Research

The synergy between computational chemistry and experimental approaches is poised to revolutionize the study of fluorinated carbohydrates, including this compound. nih.gov Computational methods can provide invaluable insights into the structural and conformational properties of these molecules, complementing and guiding experimental investigations. weizmann.ac.ilnih.gov

Molecular dynamics simulations can be used to explore the conformational landscape of fluorinated inositols in solution, providing a deeper understanding of how fluorination affects their three-dimensional structure. nih.gov This is particularly important as the conformation of an inositol analogue is a critical determinant of its biological activity. Quantum mechanical calculations can be employed to investigate the electronic effects of fluorine substitution, such as changes in bond polarization and electrostatic potential. rsc.org

Furthermore, computational docking studies can predict the binding modes of fluorinated inositols to their protein targets, helping to rationalize observed SAR data and guide the design of new analogues with improved binding affinity. nih.gov The integration of these computational approaches with experimental techniques such as X-ray crystallography and NMR spectroscopy will provide a comprehensive, atomic-level understanding of the interactions between fluorinated inositols and their biological partners, accelerating the development of new therapeutic agents. nih.govnih.gov

Exploration of Synthetic Biology for the Production of Organofluorine Natural Products and Derivatives

While chemical synthesis remains the primary method for producing fluorinated inositols, the field of synthetic biology offers exciting new possibilities for their production. frontiersin.org Synthetic biology aims to engineer biological systems to produce valuable chemicals, including complex molecules like organofluorine compounds. rsc.orgnih.gov

Nature has evolved enzymes, such as fluorinases, that are capable of forming carbon-fluorine bonds. researchgate.netwikipedia.org Researchers are exploring ways to harness these natural biosynthetic pathways and engineer them into microbial hosts for the production of fluorinated natural products and their derivatives. rsc.orgnih.govresearchgate.net This approach could provide a more sustainable and environmentally friendly alternative to traditional chemical synthesis. researchgate.net

The application of synthetic biology to the production of fluorinated inositols is still in its early stages. However, the potential to produce these valuable compounds through fermentation-based processes is a significant long-term goal. This would involve identifying or engineering the necessary biosynthetic enzymes and assembling them into a functional pathway in a suitable microbial chassis. The successful implementation of this strategy could dramatically increase the accessibility of this compound and other fluorinated analogues for research and therapeutic applications.

Development of Advanced Imaging Probes for Molecular Biology Studies

Fluorinated molecules, including inositol analogues, have significant potential as imaging probes in molecular biology and medicine. nih.govgrotlilab.net The unique properties of the fluorine-19 (¹⁹F) nucleus make it an excellent candidate for magnetic resonance imaging (MRI), as there is no endogenous ¹⁹F signal in the body. mdpi.com Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for positron emission tomography (PET) imaging. nih.gov

The development of ¹⁸F-labeled versions of this compound and other fluorinated inositols could provide powerful tools for non-invasively studying their uptake and distribution in living organisms. nih.govnih.gov This would be particularly valuable for assessing the tumor-targeting potential of these compounds in cancer research. nih.gov For example, ¹⁸F-labeled inositol analogues have already shown promise as PET imaging agents for breast cancer. nih.gov

In addition to PET and MRI, fluorinated inositols could also be developed as probes for fluorescence imaging. By attaching a fluorescent dye to the inositol scaffold, it is possible to create dual-mode probes that can be detected by both PET and optical imaging techniques. semanticscholar.org These advanced imaging probes will be instrumental in elucidating the in vivo behavior of fluorinated inositols and accelerating their translation from the laboratory to the clinic. nih.govsoton.ac.ukrsc.orgresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Diethylaminosulfur trifluoride (DAST)
Potassium hydrogen difluoride (KHF2)
Fluorine-19 (¹⁹F)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Fluoro-4-deoxy-epiinositol to improve yield and purity?

  • Methodological Answer : Fluorination reactions often require precise control of stoichiometry and reaction conditions. For fluorinated inositol analogs, nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is common. Post-synthesis purification via column chromatography (silica gel or reverse-phase) is critical to isolate the target compound from byproducts. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (210–254 nm) . Yield optimization may involve temperature modulation (e.g., −20°C to room temperature) and inert atmosphere conditions to prevent hydrolysis of intermediates.

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify the fluorine-substituted position and confirm the epiinositol backbone. Fluorine-19 NMR (¹⁹F NMR) is essential to verify the presence and environment of the fluorine atom. High-resolution mass spectrometry (HRMS) or ESI-MS should be used to confirm molecular weight. Cross-reference spectral data with the NIST Chemistry WebBook for fluorinated phenol derivatives, which share analogous electronic environments . For stereochemical confirmation, compare optical rotation data with literature values of non-fluorinated epiinositol analogs.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use phosphatidylinositol (PI) kinase inhibition assays to assess interactions with lipid signaling pathways, given structural similarities to inositol phosphate derivatives . Cell viability assays (e.g., MTT or resazurin-based) in cancer or neuronal cell lines can screen for cytotoxicity. For metabolic studies, incubate the compound with liver microsomes and quantify stability via LC-MS/MS to identify potential metabolites .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for this compound across different assay conditions?

  • Methodological Answer : Systematically evaluate variables such as:

  • Solvent effects : Ensure consistent use of DMSO concentration (<0.1% to avoid cytotoxicity).
  • Cell line variability : Test across multiple cell types (e.g., HEK293, HeLa) to rule out cell-specific responses.
  • Assay sensitivity : Compare results from fluorescence-based vs. luminescence-based readouts.
    Replicate experiments with independent synthetic batches to confirm reproducibility. Statistical tools like ANOVA or mixed-effects models can identify confounding factors .

Q. What strategies are effective in assessing the metabolic stability of fluorinated inositol analogs in vitro?

  • Methodological Answer :

Liver microsome assays : Incubate the compound with human or rodent microsomes (1 mg/mL protein) in NADPH-regenerating systems. Sample at 0, 15, 30, and 60 minutes, then quench with acetonitrile.

LC-MS/MS quantification : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of water/acetonitrile (0.1% formic acid) for separation. Monitor parent ion decay and metabolite formation.

Data interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with control compounds (e.g., midazolam for high turnover) .

Q. How can researchers resolve conflicting NMR data for fluorinated inositol derivatives, particularly regarding fluorine-proton coupling?

  • Methodological Answer :

  • Perform ²D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectral regions.
  • Use ¹H-¹⁹F HOESY to detect spatial proximity between fluorine and protons, clarifying substitution patterns.
  • If coupling constants (e.g., JH-F) conflict with predicted values, re-examine solvent effects (deuterated vs. non-deuterated) or consider dynamic processes (e.g., ring puckering in epiinositol) .

Experimental Design & Data Analysis

Q. What controls are essential when testing this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Positive controls : Use known PI3K inhibitors (e.g., LY294002) to validate assay conditions .
  • Negative controls : Include non-fluorinated epiinositol to isolate fluorine-specific effects.
  • Blinding : Randomize sample order during analysis to minimize bias.
  • Dose-response curves : Test at least six concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values.

Q. How can researchers validate the specificity of this compound in target-binding assays?

  • Methodological Answer :

  • Competitive binding assays : Co-incubate with excess unlabeled ligand to confirm displacement.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
  • CRISPR/Cas9 knockout models : Use cell lines lacking the target enzyme to confirm on-target effects .

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